N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a benzothiazole core linked to a phenyl group, a triazole ring substituted with an allyl (prop-2-en-1-yl) group, and a pyrazine moiety. This structure combines heterocyclic motifs known for diverse bioactivities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C25H21N7OS2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H21N7OS2/c1-3-12-32-23(20-14-26-10-11-27-20)30-31-25(32)34-15-22(33)28-18-7-5-17(6-8-18)24-29-19-9-4-16(2)13-21(19)35-24/h3-11,13-14H,1,12,15H2,2H3,(H,28,33) |
InChI Key |
FLIXIGZLMNGGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4CC=C)C5=NC=CN=C5 |
Origin of Product |
United States |
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzothiazole moiety and a triazole ring, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing benzothiazole and triazole derivatives. For instance, similar derivatives have shown significant activity against various bacterial strains and fungi. The compound is hypothesized to exhibit similar effects due to its structural components.
| Activity | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 7.05 | |
| Antifungal | Candida albicans | 10.00 | |
| Antibacterial | Staphylococcus aureus | 5.00 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have been explored through various in vitro assays. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in human keratinocytes.
Case Study:
In vitro studies indicated that benzothiazole derivatives reduced the production of TNF-alpha and IL-6 in stimulated keratinocytes at concentrations ranging from 50 to 100 µM without affecting cell viability .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound were assessed using various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 15.00 | Moderate inhibition |
| SK-Hep-1 (Liver) | 12.00 | Significant inhibition |
| NUGC-3 (Gastric) | 20.00 | Moderate inhibition |
These results indicate that while the compound exhibits some cytotoxicity, it also has a selective action against cancer cells compared to normal cells.
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is believed that the presence of the benzothiazole and triazole moieties contributes to its ability to interact with various biological targets:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- DNA Interaction: Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication in cancer cells.
- Signal Transduction Modulation: The compound may modulate signaling pathways related to cell growth and apoptosis.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and its molecular weight is approximately 498.6 g/mol. The compound features a complex structure that includes a benzothiazole moiety and a triazole ring, which are known for their biological activity.
Medicinal Chemistry Applications
1. Antifungal Activity
Recent studies have highlighted the potential of compounds containing triazole and benzothiazole moieties in combating fungal infections. The incorporation of these groups in N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests it may exhibit antifungal properties similar to other triazole derivatives. Research indicates that triazoles can inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi, thus presenting a mechanism for antifungal action .
2. Anti-inflammatory Potential
In silico studies have suggested that derivatives of this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The structure allows for interactions that could lead to reduced production of leukotrienes, mediators of inflammation . This positions the compound as a candidate for further development in treating inflammatory diseases.
3. Anticancer Properties
The benzothiazole and triazole components are also associated with anticancer activities. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This suggests that this compound may warrant investigation as a potential anticancer agent .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Substituent Variations
Compound A : 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
- Structural Difference : Replaces pyrazine with thiophene.
- Impact : Thiophene’s electron-rich sulfur may enhance π-stacking but reduce hydrogen bonding compared to pyrazine’s nitrogen-rich ring. This could lower affinity for targets requiring polar interactions (e.g., kinase ATP-binding pockets) .
Compound B : N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
Pyrazine vs. Pyridine Derivatives
Compound C : N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides ()
- Structural Difference : Pyridin-4-yl replaces pyrazin-2-yl.
- Biological Activity: Demonstrated MIC values of 12.5–50 µg/mL against bacterial strains (e.g., E. coli, S. aureus).
Benzothiazole Modifications
Compound D : 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas ()
- Structural Difference: Replaces acetamide-triazole with urea-azetidinone.
- Biological Activity : 6-methyl benzothiazole derivatives (e.g., 5f, 5n) showed 100% protection in anticonvulsant models. The target compound’s 6-methyl group may similarly enhance CNS penetration, but the acetamide linker could reduce toxicity compared to urea .
Pharmacokinetic and Physicochemical Profiles
| Compound | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | Key Substituents | Reported Activity |
|---|---|---|---|---|---|
| Target Compound | 423.6 | 5.4 | 2 | Allyl, pyrazine, 6-methyl benzothiazole | N/A (predicted kinase inhibition) |
| Compound A | ~420 | 5.1 | 2 | Allyl, thiophene | N/A |
| Compound B | 423.6 | 5.8 | 2 | Isopropyl | N/A |
| Compound C | 400–450 | 3.5–4.2 | 3 | Pyridine, carbamoyl | Antimicrobial (MIC 12.5–50 µg/mL) |
| Compound D | 450–500 | 4.0–5.0 | 3 | Urea, azetidinone | Anticonvulsant (100% MES protection) |
Q & A
Basic: What are the critical parameters to optimize during the multi-step synthesis of this compound?
The synthesis involves sequential reactions (e.g., nucleophilic substitution, cyclization, and coupling), requiring optimization of:
- Temperature : Higher temperatures (80–120°C) for cyclization steps to ensure complete ring closure, but lower temperatures (0–25°C) for sulfanyl-acetamide coupling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for triazole formation due to their ability to stabilize intermediates; ethanol or dichloromethane for purification .
- Catalyst use : Zeolite (Y-H) or pyridine in triazole synthesis to enhance regioselectivity and reduce by-products .
- Reaction monitoring : TLC or HPLC at each step to confirm intermediate purity before proceeding .
Basic: How is the purity and structural integrity of the compound validated post-synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., benzothiazole methyl group at δ 2.4–2.6 ppm) and triazole-thioether linkages .
- IR spectroscopy : Verification of sulfanyl (C-S) stretches at 600–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
- Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .
Intermediate: What strategies are employed to resolve contradictions in biological activity data across different assays?
- Dose-response standardization : Use of IC₅₀/EC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-assay variability .
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled substrates) to validate target engagement specificity when conflicting results arise .
- Statistical modeling : Multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .
Intermediate: How is the stability of the compound assessed under varying storage and experimental conditions?
- Accelerated stability testing : Exposure to extreme pH (1–13), UV light, and temperatures (40–60°C) for 4–8 weeks, with periodic HPLC analysis to detect degradation products .
- Solution-state stability : Monitoring in common solvents (DMSO, PBS) via UV-Vis spectroscopy to track absorbance shifts indicative of decomposition .
- Lyophilization : For long-term storage, assess residual solvent content (<0.1% via GC-MS) and reconstitution efficiency in aqueous buffers .
Advanced: What computational methods are used to predict and validate the compound’s binding mode to biological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite to model interactions with kinases or receptors (e.g., benzothiazole stacking with aromatic residues, sulfanyl group hydrogen bonding) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational flexibility of the allyl-pyrazine moiety .
- QSAR modeling : Development of regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Advanced: How are structure-activity relationships (SAR) systematically investigated for derivatives of this compound?
- Substituent variation : Synthesis of analogs with modified groups (e.g., replacing prop-2-en-1-yl with cyclopropyl or fluorophenyl) to evaluate impact on potency .
- Pharmacophore mapping : Discovery Studio or MOE to identify critical features (e.g., triazole-thioether for hinge-binding in kinase inhibition) .
- Free-Wilson analysis : Deconstruction of the molecule into fragments to quantify contributions of each moiety (e.g., benzothiazole vs. pyrazine) to activity .
Advanced: What experimental designs are optimal for investigating synergistic or antagonistic effects in combination therapies?
- Checkerboard assays : To calculate fractional inhibitory concentration indices (FICI) for combinations with standard chemotherapeutics .
- Isobologram analysis : For dose-response curves to distinguish additive vs. synergistic effects .
- High-throughput screening : 384-well plate formats with robotic liquid handling to test >1,000 combinations efficiently .
Advanced: How are mechanistic studies designed to elucidate the compound’s mode of action in complex biological systems?
- Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify differentially expressed pathways (e.g., apoptosis, DNA repair) post-treatment .
- Kinase profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) to screen against 300+ kinases and identify primary targets .
- CRISPR-Cas9 knockout : Generation of cell lines lacking putative targets (e.g., EGFR, PI3K) to confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
